molecular formula C8H12ClN3O2S B6185665 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 2624132-01-8

1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B6185665
CAS No.: 2624132-01-8
M. Wt: 249.7
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Description

1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring substituted with a carboxylic acid group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed through the hydrogenation of pyridine derivatives or by cyclization reactions involving amines and dihaloalkanes.

    Coupling of Thiadiazole and Piperidine Rings: The thiadiazole ring is then coupled with the piperidine ring through nucleophilic substitution reactions, often using reagents like phosphorus oxychloride (POCl3) or other activating agents.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, typically using carbon dioxide (CO2) under high pressure and temperature.

    Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted piperidine derivatives

Scientific Research Applications

1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Material Science: The compound is used in the synthesis of polymers and other materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool in studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability and enhances binding affinity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid
  • 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxamide
  • 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylate

Uniqueness

1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2624132-01-8

Molecular Formula

C8H12ClN3O2S

Molecular Weight

249.7

Purity

95

Origin of Product

United States

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